4,4-Dimethyl-3-phenylpiperidine

Catalog No.
S13800119
CAS No.
M.F
C13H19N
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-3-phenylpiperidine

Product Name

4,4-Dimethyl-3-phenylpiperidine

IUPAC Name

4,4-dimethyl-3-phenylpiperidine

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C13H19N/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3

InChI Key

BOCJUWGFFDLICP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1C2=CC=CC=C2)C

4,4-Dimethyl-3-phenylpiperidine is a piperidine derivative characterized by a piperidine ring with two methyl groups at the 4-position and a phenyl group at the 3-position. Its molecular formula is C13H17NC_{13}H_{17}N and it has a molecular weight of approximately 201.28 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.

The chemical reactivity of 4,4-Dimethyl-3-phenylpiperidine can be attributed to the presence of the piperidine ring, which can undergo various transformations:

  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated using alkyl halides to form N-alkyl derivatives.
  • Reduction Reactions: The compound can participate in reduction reactions, particularly involving the carbonyl groups if present in derivatives.
  • Cyclization: The compound may also engage in cyclization reactions, forming more complex structures under specific conditions.

Research indicates that 4,4-Dimethyl-3-phenylpiperidine exhibits significant biological activity. It has been studied for its potential as an analgesic agent. Preliminary pharmacological tests suggest that it may possess weak analgesic properties, although further studies are needed to establish its efficacy and safety profile in clinical settings .

Several methods have been reported for synthesizing 4,4-Dimethyl-3-phenylpiperidine:

  • Starting Material: The synthesis typically begins with commercially available piperidine.
  • Methylation: Methyl groups can be introduced through alkylation with methyl iodide or other methylating agents under basic conditions.
  • Phenyl Substitution: The phenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions with aryl halides.

These methods allow for variations in yield and purity depending on the reaction conditions employed.

4,4-Dimethyl-3-phenylpiperidine has potential applications in various fields:

  • Pharmaceuticals: Primarily explored for its analgesic properties, it may serve as a lead compound for developing new pain management therapies.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic compounds and pharmaceuticals.

Several compounds share structural similarities with 4,4-Dimethyl-3-phenylpiperidine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
3-PyridinopiperidineContains a pyridine instead of phenylAntidepressant properties
1-Methyl-4-phenylpiperidineMethyl group at position oneAnalgesic activity
2,6-DimethylpiperidineMethyl groups at positions two and sixPotentially neuroprotective
1-(2-Thienyl)-piperidineContains a thiophene ringAnticonvulsant properties

Uniqueness of 4,4-Dimethyl-3-phenylpiperidine

What sets 4,4-Dimethyl-3-phenylpiperidine apart from these similar compounds is its specific arrangement of substituents on the piperidine ring, which influences its interaction with biological targets and potentially enhances its analgesic properties compared to others.

The synthesis of 4,4-dimethyl-3-phenylpiperidine relies fundamentally on established piperidine functionalization strategies that enable selective modification at specific carbon positions. The most prevalent approaches involve carbon-hydrogen bond functionalization reactions, cyclization methodologies, and metal-catalyzed transformations that provide access to substituted piperidine scaffolds [1] [2].

Table 1: Primary Reaction Pathways for Piperidine Ring Formation

MethodCatalyst SystemTemperature (°C)Yield (%)Selectivity
Reductive AminationSodium borohydride2575-90High
Dieckmann CondensationSodium ethoxide7860-85Moderate
Cyclization via Iminium IonsLewis acids40-8070-95High
Metal-catalyzed C-H ActivationRhodium complexes100-15065-88Variable

Carbon-hydrogen functionalization represents a particularly important strategy for piperidine derivatization, with rhodium-catalyzed systems demonstrating exceptional utility for position-selective modifications [1]. The electronic preference for carbon-2 functionalization stems from stabilization of positive charge buildup during carbon-hydrogen activation by the adjacent nitrogen atom [2]. However, accessing carbon-3 and carbon-4 positions requires more sophisticated approaches due to electronic deactivation through inductive effects [2].

Transition metal-catalyzed approaches have emerged as powerful tools for piperidine synthesis, with palladium and rhodium systems showing particular promise for constructing complex substitution patterns [3] [4]. Rhodium-catalyzed reductive transamination reactions enable rapid preparation of chiral piperidines from pyridinium salts with excellent diastereoselectivity and enantioselectivity [4] [5]. These methodologies overcome limitations of traditional asymmetric hydrogenation by accommodating reducible and coordinating functional groups [4].

Cobalt-catalyzed radical cyclization pathways provide alternative access to six-membered nitrogen heterocycles through carbene radical intermediates [6] [7]. The cobalt tetraphenylporphyrin-catalyzed formation of piperidines proceeds via benzyl radical formation followed by radical rebound ring closure, offering high yields with minimal linear alkene side products [7].

Intramolecular cyclization strategies play crucial roles in piperidine ring construction, with reductive amination being among the most reliable methods for ring closure [8] [9]. The cyclization typically proceeds through formation of iminium intermediates that undergo nucleophilic attack to establish the six-membered ring [8]. Stereochemical control in these transformations depends heavily on substrate design and reaction conditions [9].

Methyl Group Introduction Strategies at C3/C4 Positions

The selective introduction of methyl substituents at the carbon-3 and carbon-4 positions of piperidine rings presents significant synthetic challenges due to the electronic and steric environments of these positions. Several complementary strategies have been developed to address these challenges, each offering distinct advantages for specific substitution patterns [10] [11].

Table 2: Methyl Group Introduction Methods for C3/C4 Positions

StrategyReagent SystemPosition SelectivityYield Range (%)Stereoselectivity
Alkyl Lithium Additionn-Butyllithium/Methyl iodideC3 preferred70-85Moderate
Grignard MethylationMethylmagnesium bromideC4 accessible65-80Variable
Radical MethylationMethyl radicalsMixed positions55-75Low
Cross-coupling MethodsPalladium/Methyl donorsPosition-dependent80-95High
Mannich AlkylationFormaldehyde/Secondary aminesC3/C4 both75-90Controllable

Direct methylation approaches utilizing organometallic reagents provide straightforward access to methyl-substituted piperidines, though regioselectivity remains a primary concern [10]. Alkyl lithium reagents demonstrate preference for carbon-3 positions due to kinetic factors, while Grignard reagents can access carbon-4 positions under appropriate conditions [10] [12]. The success of these transformations depends critically on the electronic nature of existing substituents and the choice of electrophilic methylating agent [10].

Metal-catalyzed cross-coupling methodologies offer superior control over regioselectivity in methyl group introduction [10] [3]. Palladium-catalyzed systems enable selective methylation through oxidative addition of methyl halides followed by reductive elimination at specific carbon positions [3]. These approaches benefit from tolerance of diverse functional groups and predictable stereochemical outcomes [3].

Asymmetric Mannich reactions provide powerful tools for introducing methyl substituents with simultaneous stereochemical control [13] [14]. The use of chiral auxiliaries such as pseudoephedrine enables highly diastereoselective and enantioselective formation of beta-aminocarbonyl compounds that can be converted to methylated piperidines [13]. These methodologies typically achieve excellent yields and stereoselectivities under mild reaction conditions [14].

Radical-based methylation strategies offer complementary reactivity patterns for methyl group introduction at carbon-3 and carbon-4 positions [10]. Methyl radicals generated from methanol or other alcohol sources can be directed to specific positions through careful control of reaction conditions and radical initiators [10]. While selectivity challenges exist, these methods provide access to substitution patterns difficult to achieve through polar mechanisms [10].

The Petasis-Ferrier rearrangement strategy enables construction of substituted piperidines through methylenation of imino esters derived from beta-amino acids [15]. This approach utilizes dimethyltitanocene as the methylenating agent to generate enol ethers containing nucleophilic and electrophilic functionality, which subsequently undergo cyclization to form the desired piperidine products [15].

Optimization of Stereoselective Synthesis Protocols

The development of stereoselective synthesis protocols for 4,4-dimethyl-3-phenylpiperidine requires careful optimization of multiple variables including catalyst selection, reaction conditions, and substrate design. Modern approaches emphasize the use of chiral catalysts and auxiliaries to achieve high levels of stereochemical control [4] [16] [17].

Table 3: Stereoselective Synthesis Optimization Parameters

ParameterOptimal RangeImpact on SelectivityTypical Improvement
Temperature0-25°CHigh15-25% ee enhancement
Catalyst Loading5-10 mol%Moderate10-15% ee improvement
Solvent SelectionPolar aproticSignificant20-30% ee enhancement
Reaction Time12-48 hoursVariable5-20% ee improvement
Additive Concentration1.2-2.0 equivalentsHigh25-40% ee enhancement

Rhodium-catalyzed asymmetric transfer hydrogenation has emerged as a premier method for stereoselective piperidine synthesis, achieving excellent enantioselectivities through careful optimization of ligand structures and reaction conditions [4] [18]. The introduction of chiral primary amines under reducing conditions enables transamination with pyridinium nitrogen while inducing chirality on the ring [4]. Multi-hundred-gram scale demonstrations confirm the practical utility of these methodologies [4].

Chiral phosphoric acid catalysis provides alternative strategies for enantioselective piperidine formation through cyclization of unsaturated acetals [16] [17]. The formation of chiral mixed phosphoric acid acetals enables concerted, asynchronous nucleophilic displacement reactions that yield products with high stereoselectivity [17]. In situ enantioenrichment through acetalization of minor enanomers further enhances the overall selectivity of these transformations [16].

Palladium-catalyzed reductive coupling methodologies enable stereoselective formation of functionalized piperidines through hydropalladation of alkynes followed by intramolecular carbonyl addition [19]. The substituent on the alkyne proves critical to reaction success, with optimization studies revealing optimal catalyst loadings of 5 mol% and reaction temperatures of 70°C in ethanol-dichloroethane mixtures [19].

Table 4: Comparative Stereoselective Methods for Piperidine Synthesis

MethodEnantioselectivity (% ee)Diastereoselectivity (dr)Functional Group ToleranceScale Applicability
Rhodium Transfer Hydrogenation85-98>20:1ExcellentMulti-hundred gram
Phosphoric Acid Catalysis75-9510:1-20:1GoodLaboratory scale
Palladium Reductive Coupling70-865:1-15:1ModerateGram scale
Asymmetric Mannich80-95>30:1ExcellentMulti-gram

Asymmetric Mannich reactions utilizing chiral auxiliaries represent highly effective approaches for stereoselective piperidine synthesis [13] [20]. The employment of pseudoephedrine as a chiral auxiliary enables formation of beta-aminocarbonyl compounds with excellent diastereoselectivity and enantioselectivity [13]. Subsequent cyclization and auxiliary removal provide access to enantiomerically enriched piperidines with high efficiency [20].

Optimization of reaction conditions plays crucial roles in achieving maximum stereoselectivity [21] [22]. Temperature control proves particularly important, with lower temperatures generally favoring higher enantioselectivities at the expense of reaction rates [21]. Solvent selection significantly impacts both reactivity and selectivity, with polar aprotic solvents typically providing optimal results for most stereoselective transformations [22].

Catalyst loading optimization reveals concentration-dependent effects on stereoselectivity [21]. While insufficient catalyst loading leads to incomplete reactions and poor selectivity, excessive loading can result in decreased enantioselectivity through competing background reactions [21]. Careful titration studies typically identify optimal catalyst concentrations in the 5-10 mol% range for most systems [21].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.151749610 g/mol

Monoisotopic Mass

189.151749610 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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